Differential AT1 versus AT2 Receptor Affinity: AT2 Preference Ratio Comparison
Angiotensin A demonstrates a distinct AT2 receptor preference not observed with Angiotensin II. While both peptides exhibit comparable affinity for the AT1 receptor, Ang A binds the AT2 receptor with significantly higher affinity than Ang II, conferring an AT2-biased profile [1]. This differential receptor engagement translates to functional divergence: in isolated perfused rat kidney preparations, Ang A produced a smaller vasoconstrictive effect than Ang II, and this effect was not modified by the AT2 antagonist PD123319, indicating lower intrinsic activity at the AT1 receptor [1].
| Evidence Dimension | AT1 and AT2 receptor binding affinity (Ki) and functional vasoconstriction |
|---|---|
| Target Compound Data | Ang A: Ki(AT1) = 1.6 nM, Ki(AT2) = 2.3 nM; in vitro affinity for AT2 receptor higher than Ang II; smaller vasoconstrictive effect in isolated perfused rat kidney |
| Comparator Or Baseline | Ang II: Ki(AT1) and Ki(AT2) similar to Ang A at AT1, but lower AT2 affinity relative to Ang A; higher intrinsic activity at AT1 receptor evidenced by stronger vasoconstriction |
| Quantified Difference | Ang A exhibits higher AT2 receptor affinity than Ang II (qualitative); vasoconstrictive effect of Ang A is smaller than Ang II in isolated perfused rat kidney |
| Conditions | In vitro receptor binding assays (Ki determination); isolated perfused rat kidney model with and without AT2 antagonist PD123319 |
Why This Matters
The AT2-biased binding profile makes Ang A essential for studies requiring preferential AT2 receptor engagement without the confounding higher AT1 intrinsic activity of Ang II.
- [1] Jankowski V, Vanholder R, van der Giet M, Tölle M, Karadogan S, Gobom J, Furkert J, Oksche A, Krause E, Tran TN, Tepel M, Schuchardt M, Schlüter H, Wiedon A, Beyermann M, Bader M, Todiras M, Zidek W, Jankowski J. Mass-spectrometric identification of a novel angiotensin peptide in human plasma. Arterioscler Thromb Vasc Biol. 2007;27(2):297-302. View Source
